

The Supramolecular Chemistry of 1,3,5-Triazine Building Blocks: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **1,3,5-triazine** scaffold, a six-membered aromatic heterocycle, has emerged as a cornerstone in supramolecular chemistry and drug discovery. Its planar geometry, electron-deficient nature, and the ability to be synthetically modified at three distinct positions make it an exceptionally versatile building block. This technical guide provides an in-depth exploration of the supramolecular chemistry of **1,3,5-triazine** derivatives, focusing on their synthesis, self-assembly, host-guest interactions, and applications, particularly in the realm of drug development.

Core Principles of 1,3,5-Triazine Supramolecular Chemistry

The supramolecular behavior of **1,3,5-triazine**s is primarily governed by a combination of non-covalent interactions, including hydrogen bonding, metal coordination, and π - π stacking. The strategic functionalization of the triazine core allows for the precise control of these interactions, leading to the formation of a diverse array of supramolecular architectures, from discrete oligomers and macrocycles to extended metal-organic frameworks (MOFs).[1][2][3][4]

Hydrogen Bonding: The nitrogen atoms within the triazine ring are effective hydrogen bond acceptors. When substituted with amino groups, as in melamine (2,4,6-triamino-**1,3,5-triazine**), the resulting molecule possesses both hydrogen bond donor and acceptor sites.[4] This unique characteristic is famously exemplified in the formation of highly stable hydrogen-bonded



rosettes with cyanuric acid or barbituric acid derivatives.[1][4] These rosettes are formed through a complementary array of three hydrogen bonds between each melamine and cyanuric acid molecule.[4]

Metal Coordination: The nitrogen atoms of the **1,3,5-triazine** ring can also act as ligands for metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs).[5][6][7] The tritopic nature of the triazine core allows it to connect multiple metal centers, resulting in the formation of one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.[8]

 π - π Stacking: The electron-deficient aromatic ring of **1,3,5-triazine** can participate in π - π stacking interactions with electron-rich aromatic systems. These interactions contribute to the stability of self-assembled structures and can play a crucial role in molecular recognition and host-guest chemistry.

Quantitative Data on 1,3,5-Triazine-Based Supramolecular Systems

The following tables summarize key quantitative data for various supramolecular systems based on **1,3,5-triazine** building blocks, providing insights into their binding affinities and biological activities.

Table 1: Host-Guest and Self-Association Constants



Supramolecula r System	Guest/Partner	Solvent	Association Constant (K_a) / Binding Constant	Reference(s)
1,3,5-Triazine- based linear oligomer homoduplex	Self-association	Chloroform	K_a = 10 ² M ⁻¹	[9]
1,3,5-Triazine- based linear oligomer homoduplex	Self-association	95:5 Chloroform/DMS O	$K_a = 2.8 \times 10^4$ M^{-1}	[9]
Heteroduplex of 1,3,5-triazine and thymine oligomers	Thymine 3-mer	Chloroform	K_a = 7.9 x 10 ⁴ M ⁻¹	[4]
Melamine and Cyanurate Rosette Formation	Melamine and Cyanurate	Model Calculation	K_0 (bimolecular association) = 100 - 10,000 M^{-1}	[1][10]
Calix[5]arene[5]tr iazine Macrocycle	Tetrabutylammon ium succinate	Chloroform	$K_a = 10^2 - 10^3$ M^{-1}	[9]
Calix[5]arene[5]tr iazine Macrocycle	Tetrabutylammon ium glutarate	Chloroform	$K_a = 10^2 - 10^3$ M^{-1}	[9]
Trisubstituted 1,3,5-triazine	CXCL12	Not specified	158 ± 66 μM	[11]

Table 2: Biological Activity of **1,3,5-Triazine** Derivatives



Compound Type	Biological Target/Cell Line	Activity Metric	Value	Reference(s)
N²-(2-(5-fluoro- 1H-indol-3- yl)ethyl)-N⁴- phenethyl-1,3,5- triazine-2,4,6- triamine	5-HT7 Receptor	K_i	8 nM	[5]
N²-(2-(1H-indol- 3-yl)ethyl)-N⁴-(2- ((4- fluorophenyl)ami no)ethyl)-1,3,5- triazine-2,4,6- triamine	5-HT7 Receptor	K_i	18 nM	[5]
4,4'-(6-(2- (pyridin-2- ylmethylene)hydr azinyl)-1,3,5- triazine-2,4-diyl) dimorpholine	MCF-7 (Breast Cancer)	IC50	1.0 μΜ	[12]
4,4'-(6-(2- (pyridin-2- ylmethylene)hydr azinyl)-1,3,5- triazine-2,4-diyl) dimorpholine	HCT-116 (Colon Cancer)	IC50	0.98 μΜ	[12]
Morpholine- functionalized 1,3,5-triazine derivative (Compound 11)	SW480 & SW620 (Colorectal Cancer)	IC50	5.85 μΜ	[8][10]



1,3,5-Triazine with Ala-Ala-OMe substituent	DLD-1 & HT-29 (Colon Cancer)	IC50	Not specified, but most cytotoxic derivative	[2]
2-(4- hydroxyphenyl)-4 -(3-fluoro-4- methoxyanilino)- 6-amino-1,3,5- triazine	hA₃ Adenosine Receptor	K_i	55.5 nM	[13]
2-(4- hydroxyphenyl)-4 -(3,5- dimethoxyanilino)-6-amino-1,3,5- triazine	hAı Adenosine Receptor	K_i	69.7 nM	[13]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of **1,3,5-triazine**-based supramolecular systems.

Synthesis of 1,3,5-Triazine Derivatives

The foundational method for synthesizing substituted **1,3,5-triazine**s is the sequential nucleophilic aromatic substitution of 2,4,6-trichloro-**1,3,5-triazine** (cyanuric chloride). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the temperature.[6]

General Procedure for Sequential Nucleophilic Substitution:

First Substitution (Monosubstitution): Cyanuric chloride is dissolved in a suitable solvent
(e.g., acetone, THF). The first nucleophile is added dropwise at a low temperature (typically
0 °C or below). The reaction is stirred for a specified time until completion, which can be
monitored by thin-layer chromatography (TLC).



- Second Substitution (Disubstitution): The second nucleophile is added to the reaction
 mixture, and the temperature is raised to room temperature. The reaction is monitored until
 the monosubstituted product is consumed.
- Third Substitution (Trisubstitution): The third nucleophile is added, and the reaction mixture is heated (often to the reflux temperature of the solvent) to facilitate the final substitution.
- Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Microwave-Assisted and Sonochemical Synthesis: Modern synthetic approaches often employ microwave irradiation or sonication to accelerate reaction times and improve yields, aligning with the principles of green chemistry.[8][14] For instance, a microwave-assisted synthesis of morpholine-functionalized **1,3,5-triazine**s can be achieved in as little as 2.5 minutes at 150 °C. [15] Sonochemical methods can also significantly shorten reaction times, often using water as a solvent.[6]

Characterization Techniques

The synthesized compounds and their supramolecular assemblies are characterized by a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized triazine derivatives.[12][16] NMR titration is a powerful technique for studying host-guest interactions and determining association constants.[17]
- Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the synthesized compounds.[12]
- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, revealing the precise arrangement of atoms in the solid state and elucidating the nature of intermolecular interactions.[16]



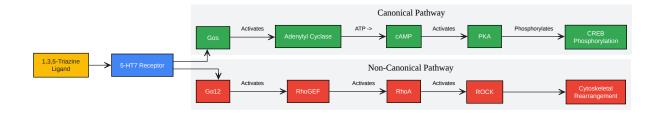
 UV-Vis and Fluorescence Spectroscopy: These techniques are widely used to monitor changes upon self-assembly or host-guest complexation and can be employed in titration experiments to determine binding constants.[18]

Signaling Pathways and Biological Applications

1,3,5-triazine derivatives have shown significant promise in drug development due to their ability to interact with various biological targets and modulate signaling pathways.

5-HT7 Receptor Signaling

Certain **1,3,5-triazine** derivatives exhibit high affinity for the 5-HT₇ serotonin receptor, a G protein-coupled receptor (GPCR) implicated in a range of neurological disorders.[5] The activation of the 5-HT₇ receptor initiates two primary signaling cascades: a canonical Gαs-cAMP pathway and a non-canonical $G\alpha_{12}$ -RhoA pathway.[6][19]



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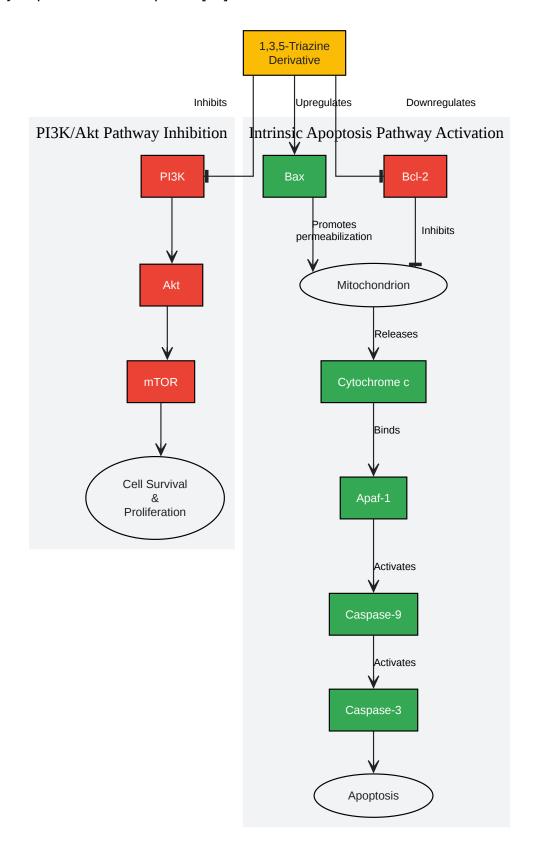
5-HT7 Receptor Signaling Pathways

Induction of Apoptosis in Cancer Cells

Several studies have demonstrated the potent anticancer activity of **1,3,5-triazine** derivatives, which can induce apoptosis (programmed cell death) in cancer cells.[2][15] This process is often mediated through the modulation of key signaling pathways that regulate cell survival and



death, such as the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway involving the Bcl-2 family of proteins and caspases.[20]





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Apoptosis Induction by 1,3,5-Triazines

Conclusion

The supramolecular chemistry of **1,3,5-triazine** building blocks offers a vast and fertile ground for the design and synthesis of functional materials and therapeutic agents. The ability to precisely engineer their self-assembly through a variety of non-covalent interactions, coupled with their proven biological activities, ensures that **1,3,5-triazine**s will remain a central focus of research in supramolecular chemistry, materials science, and drug development for the foreseeable future. This guide provides a foundational understanding of the core principles, quantitative data, and experimental methodologies that are essential for researchers and professionals working in these dynamic fields.

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